L-Cysteine hydantoin

Description

Structure

3D Structure

Properties

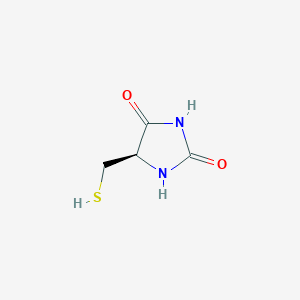

Molecular Formula |

C4H6N2O2S |

|---|---|

Molecular Weight |

146.17 g/mol |

IUPAC Name |

(5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C4H6N2O2S/c7-3-2(1-9)5-4(8)6-3/h2,9H,1H2,(H2,5,6,7,8)/t2-/m0/s1 |

InChI Key |

OTZNOKBPJBCNJO-REOHCLBHSA-N |

Isomeric SMILES |

C([C@H]1C(=O)NC(=O)N1)S |

Canonical SMILES |

C(C1C(=O)NC(=O)N1)S |

Origin of Product |

United States |

Synthetic Methodologies for L Cysteine Hydantoin and Its Analogues

Classical Approaches to Hydantoin (B18101) Ring Formation from Cysteine Precursors

The traditional synthesis of hydantoins from amino acids, known as the Urech hydantoin synthesis, involves the reaction of an amino acid with potassium cyanate (B1221674) followed by acid-catalyzed cyclization. beilstein-journals.orgjddtonline.info However, the high nucleophilicity of the thiol group in cysteine can lead to side reactions, such as disulfide bond formation, complicating the direct application of this method. beilstein-journals.orgbeilstein-journals.org Consequently, various strategies have been developed to form the hydantoin ring from cysteine precursors, often involving protection of the thiol group or alternative cyclization pathways.

Cyclization Reactions and Reaction Mechanisms

A common classical approach involves the conversion of L-cysteine into an N-substituted derivative, which then undergoes cyclization. For instance, L-cysteine can be reacted with phenyl chloroformate to form an N-benzyloxycarbonyl derivative, which can then be cyclized. researchgate.net The mechanism of hydantoin formation generally proceeds through an intermediate urea (B33335) or carbamate (B1207046) derivative. beilstein-journals.orgorganic-chemistry.org This intermediate, upon treatment with acid or base, undergoes intramolecular cyclization to yield the hydantoin ring. beilstein-journals.orgmdpi.com

The Bucherer-Bergs reaction represents another classical method for synthesizing hydantoins, typically starting from a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide source. jddtonline.infonih.gov While not a direct cyclization from a cysteine precursor, it provides a general route to 5,5-disubstituted hydantoins. jddtonline.info The mechanism is believed to involve the formation of an α-amino nitrile intermediate, which then reacts with cyanic acid or carbon dioxide to form a carbamic acid or urea derivative that subsequently cyclizes. nih.gov

A proposed mechanism for the formation of hydantoin from cysteine could involve the initial formation of a serine hydantoin, which then dehydrates to dehydroalanine (B155165) hydantoin. Subsequent reaction with hydrogen sulfide (B99878) (H₂S) would yield the cysteine derivative. researchgate.net Another pathway involves the direct cyclization of N-carbamoyl-α-methylcysteine derivatives, a reaction catalyzed by hydantoinase in a reverse manner to its hydrolytic function. google.com

The reaction of α-amino acid amides with reagents like triphosgene (B27547) can also lead to hydantoin formation through a reactive isocyanate intermediate. researchgate.net Additionally, selenium-induced cyclization of 5-alkenylhydantoins has been studied, proceeding through a five-step mechanism involving an electrophilic addition of a selenium reagent to the double bond, followed by intramolecular cyclization. beilstein-journals.org

Optimization Strategies for Reaction Yields and Selectivity

Optimizing the synthesis of L-cysteine hydantoin primarily focuses on maximizing the yield and maintaining the stereochemical integrity of the starting L-cysteine. Key strategies include:

Protecting Groups: The use of protecting groups for the thiol functionality is crucial to prevent undesired side reactions.

Reaction Conditions: Careful control of reaction parameters such as temperature, pH, and reagent stoichiometry is essential. For instance, in the Urech synthesis, optimizing the equivalents of potassium cyanate and the reaction temperature can significantly improve the yield of the intermediate urea derivative. beilstein-journals.org In enzymatic processes, parameters like temperature and pH are optimized to maximize the conversion rate of the substrate to the desired N-carbamoyl amino acid. nih.gov

Catalyst Selection: The choice of catalyst can influence both the rate and selectivity of the reaction. For example, in some industrial processes for biotin (B1667282) synthesis, catalytic cyanation is a key step. researchgate.netresearchgate.net

| Reaction | Starting Material | Reagents | Key Optimization Parameter | Yield | Reference |

| Urech Synthesis | L-phenylalanine | KOCN, HCl (aq) | 5.0 equiv. KOCN, 80 °C | 89% | beilstein-journals.org |

| Biocatalytic Hydrolysis | D,L-methylthioethylhydantoin | Pseudomonas aeruginosa resting cells | 42 °C, pH 8.0, 100 mM substrate | >99% conversion | nih.gov |

Modern Asymmetric Synthesis of this compound

Modern synthetic efforts have focused on developing asymmetric methods to produce enantiomerically pure this compound, which is crucial for its application in the synthesis of chiral molecules like (+)-biotin. researchgate.net Enantioselective synthesis refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over the other. wikipedia.org

Enantioselective Synthesis Strategies and Catalytic Systems

Several enantioselective strategies have been employed for the synthesis of hydantoins:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as L-cysteine, to introduce the desired stereochemistry into the final product. researchgate.net The inherent chirality of L-cysteine is preserved throughout the reaction sequence, avoiding the need for a resolution step. researchgate.netresearchgate.net

Enantioselective Catalysis: This method involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective condensation of glyoxals and ureas to form 5-monosubstituted hydantoins with high yields and enantioselectivities. rsc.orgnih.gov Other catalytic systems include those based on precious metals like palladium, rhodium, and iridium in combination with chiral phosphine (B1218219) ligands for the asymmetric hydrogenation of prochiral hydantoins. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to asymmetric synthesis. Hydantoinases, in combination with carbamoylases and racemases, are used in industrial processes to produce enantiomerically pure D- or L-amino acids from racemic hydantoins. nih.govnih.govunipd.it This "Hydantoinase Process" allows for dynamic kinetic resolution, where the undesired enantiomer is continuously racemized and converted to the desired product, theoretically enabling a 100% yield. nih.gov

| Catalytic System | Reaction Type | Substrate | Product Enantiomeric Excess (ee) / Enantiomeric Ratio (e.r.) | Reference |

| Chiral Phosphoric Acid | Condensation | Glyoxals and Ureas | up to 98:2 e.r. | nih.gov |

| Co/Amine Ligand | Asymmetric Hydrogenation | Prochiral Hydantoins | up to 82% ee | nih.gov |

| Pd/Chiral Phosphine | Asymmetric Hydrogenation | Prochiral Hydantoins | up to 90% ee | nih.gov |

| Rh/Chiral Phosphine | Asymmetric Hydrogenation | Prochiral Hydantoins | up to 97% ee | nih.gov |

| Ir/Chiral Phosphine | Asymmetric Hydrogenation | Prochiral Hydantoins | up to 98% ee | nih.gov |

Stereochemical Control in this compound Synthesis

Maintaining and controlling the stereochemistry at the C5 position of the hydantoin ring (corresponding to the α-carbon of cysteine) is paramount.

Avoiding Racemization: In classical syntheses starting from L-cysteine, it is crucial to employ mild reaction conditions to prevent racemization at the chiral center. researchgate.netresearchgate.net

Diastereoselective Reactions: When reacting L-cysteine or its derivatives with other chiral or prochiral molecules, diastereoselective control becomes important. For example, the condensation of L-cysteine with achiral aldehydes can lead to a mixture of diastereomers. scielo.br However, subsequent reactions can sometimes be controlled to favor one diastereomer. The stereochemical outcome can be influenced by whether the reaction is under kinetic or thermodynamic control. scielo.brscielo.br

Enantioselective Protonation: In the chiral phosphoric acid-catalyzed synthesis of hydantoins, the enantiodetermining step is believed to be the face-selective protonation of a transient enol-type intermediate by the chiral catalyst. nih.gov

Enzymatic Resolution: Hydantoinase-based processes offer excellent stereochemical control. D-selective hydantoinases can be used to cyclize the D-enantiomer of an N-carbamoyl-α-methylcysteine derivative, leaving the L-enantiomer unreacted, thus achieving effective resolution. google.com

Preparation of this compound Derivatives

The synthesis of derivatives of this compound is often a key step in the preparation of more complex target molecules.

N-Substitution: The hydantoin ring can be substituted at the N1 and N3 positions. For example, N-arylation of hydantoins can be achieved using copper acetate-promoted reactions with boronic acids. organic-chemistry.org

C5-Substitution: The substituent at the C5 position, originating from the side chain of the amino acid, can be modified. However, direct modification of the C5-substituent of a pre-formed this compound is less common than building the desired side chain into the cysteine precursor before cyclization.

Thiol Group Modification: The thiol group of the cysteine moiety offers a reactive handle for further functionalization.

Microwave-Assisted Synthesis: Microwave-assisted, one-pot procedures have been developed for the synthesis of various 5-monosubstituted hydantoins from different amino acids, demonstrating broad functional group tolerance. beilstein-journals.orgbeilstein-journals.org This approach, however, was not successful for cysteine itself, likely due to disulfide formation. beilstein-journals.orgbeilstein-journals.org

Enzymatic Production of Derivatives: Hydrolases acting on precursors like amino-Δ2-thiazoline-4-carboxylic acid can produce L-cysteine. nih.gov Furthermore, enzymatic processes can be used to produce optically active α-methylcysteine derivatives from racemic N-carbamoyl-α-methylcysteine precursors via D-selective cyclization with hydantoinase. google.com

N-Substituted this compound Synthesis

The introduction of substituents at the nitrogen atoms of the hydantoin ring is a key strategy for modifying the properties of this compound.

N-Arylation: The N-arylation of hydantoins can be achieved using aryl boronic acids. One method employs copper acetate (B1210297) to promote the N-arylation of imides with boronic acids, providing a route to N-3 aryl hydantoins. srrjournals.com Another approach utilizes a combination of CuF2/MeOH for the N-arylation of hydantoins with substituted aryl or heteroaryl boronic acids. This reaction proceeds at room temperature in open air without the need for a base or ligand, resulting in excellent yields and exclusive regioselectivity for N-arylation. organic-chemistry.org

N-Alkylation: The alkylation of the hydantoin ring is another common modification. For instance, hydantoins can be alkylated to produce various N-substituted derivatives. pageplace.de In some cases, N-1 and N-3 substituted hydantoins, such as 3-methylhydantoin and 1,3-dimethylhydantoin, can be used directly in condensation reactions. google.com

Table 1: Examples of N-Substituted this compound Synthesis Methods

| Substitution Type | Reagents and Conditions | Result |

| N-Arylation | Aryl boronic acids, Copper acetate | N-3 aryl hydantoins srrjournals.com |

| N-Arylation | Aryl/heteroaryl boronic acids, CuF2/MeOH, room temperature, open air | N-arylated hydantoins organic-chemistry.org |

| N-Alkylation | Alkylating agents | N-alkylated hydantoins pageplace.de |

| Direct Use | Pre-substituted hydantoins (e.g., 3-methylhydantoin) | Used in further condensation reactions google.com |

C-Substituted this compound Synthesis

Substitution at the carbon atoms of the hydantoin ring, particularly at the C-5 position, allows for the introduction of diverse functional groups, leading to a wide array of analogues.

C-Arylation: The C-arylation of N,N-disubstituted hydantoins can be catalyzed by Palladium(II) trifluoroacetate (B77799) using aryl iodides. This reaction is effective with a range of electron-rich and electron-poor aryl iodides. srrjournals.comorganic-chemistry.org

Synthesis via α-Substituted Cystines: A synthetic route to α-substituted cystines involves the use of hydantoin intermediates. This method has been successfully applied to synthesize α-ethyl-, α-n-propyl-, α-n-butyl-, and α-phenyl-DL-cystine. The process starts with the preparation of α-haloketones, which are then used to form the corresponding hydantoins. Hydrolysis of these hydantoins yields the S-benzyl amino acids, which are subsequently reduced and oxidized to the final α-substituted cystines. cdnsciencepub.com

Table 2: Synthesis of α-Substituted DL-Cystines via Hydantoin Intermediates

| α-Substituent | Starting Material | Intermediate Hydantoin | Final Product |

| Ethyl | α-Haloethylketone | 5-Benzylmercaptomethyl-5-ethyl hydantoin | α-Ethyl-DL-cystine cdnsciencepub.com |

| n-Propyl | α-Halo-n-propylketone | 5-Benzylmercaptomethyl-5-n-propyl hydantoin | α-n-Propyl-DL-cystine cdnsciencepub.com |

| n-Butyl | α-Halo-n-butylketone | 5-Benzylmercaptomethyl-5-n-butyl hydantoin | α-n-Butyl-DL-cystine cdnsciencepub.com |

| Phenyl | α-Halophenylketone | 5-Benzylmercaptomethyl-5-phenyl hydantoin | α-Phenyl-DL-cystine cdnsciencepub.com |

Side Chain Modifications of this compound

Modification of the cysteine side chain is a crucial strategy for creating analogues with tailored properties. The reactive thiol group provides a versatile handle for various chemical transformations. mdpi.com

Alkylation: The cysteine side chain can be alkylated to introduce different functional groups. For example, alkylation of cysteine with acrylamide (B121943) under mildly alkaline conditions results in the formation of a thioether derivative, Cys-S-β-propionamide. researchgate.netnih.gov This modification is stable during protein sequencing. researchgate.netnih.gov

Derivatization for Analysis: For analytical purposes, cysteine and cystine can be converted to more readily detectable derivatives. One method involves converting them to cysteic acid using performic acid. Another approach is the reduction of cystine followed by reaction with 1,3-propane sultone to form S-3-sulfopropylcysteine. Both of these derivatives form highly fluorescent products with o-phthaldialdehyde/2-mercaptoethanol (OPA/2-ME). nih.gov

Thiol-Ene "Click" Chemistry: Glycosylated cysteine and homocysteine NCA monomers have been prepared by coupling allyl functionalized C-glycosides with L-cysteine or L-homocysteine using thiol-ene "click" chemistry. escholarship.org

Introduction of 1,2-Aminothiols: Beyond cysteine, the incorporation of 1,2-aminothiols into peptides allows for specific side-chain modifications without affecting structurally important disulfide bridges. These aminothiols can be introduced as non-canonical amino acids during solid-phase peptide synthesis (SPPS). iris-biotech.de N-terminal cysteines are a specific type of 1,2-aminothiol. iris-biotech.de These groups can participate in click-like reactions with cyanobenzothiazoles (CBT) and cyclopropenones (CPO). iris-biotech.de

Table 3: Examples of Side Chain Modifications of L-Cysteine

| Modification Type | Reagents/Method | Resulting Derivative | Application |

| Alkylation | Acrylamide | Cys-S-β-propionamide researchgate.netnih.gov | Protein sequencing researchgate.netnih.gov |

| Oxidation | Performic acid | Cysteic acid nih.gov | Fluorescence analysis nih.gov |

| Sulfopropylation | 1,3-propane sultone (after reduction) | S-3-sulfopropylcysteine nih.gov | Fluorescence analysis nih.gov |

| Glycosylation | Thiol-ene "click" chemistry | Glycosylated cysteine monomers escholarship.org | Synthesis of modified polypeptides escholarship.org |

| Aminothiol Incorporation | SPPS | Peptides with 1,2-aminothiols iris-biotech.de | Targeted modifications, cyclic peptides iris-biotech.de |

Multi-Component Reactions for this compound Analogue Generation

Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. The Ugi and Passerini reactions are notable examples that can be applied to generate analogues of this compound.

The Passerini reaction is a three-component reaction involving an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide. google.comwikipedia.org The Ugi reaction is a four-component reaction that extends the Passerini reaction by including an amine, leading to the formation of dipeptide-like structures. google.com These reactions are highly efficient due to the amphoteric nature of the isocyanide reactant. google.com By incorporating L-cysteine derivatives as one of the components, these MCRs can be utilized to generate a library of diverse this compound analogues. For example, the Ugi reaction has been used to create hydantoin derivatives in a two-step Ugi/cyclization process. srrjournals.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of this compound and its analogues to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis offers significant environmental benefits by eliminating the need for potentially toxic and volatile organic solvents.

Mechanochemical Synthesis: High-speed ball milling (HSBM) is a mechanochemical technique that has been employed for the solvent-free synthesis of various organic compounds, including hydantoin derivatives. For instance, 3,5-substituted hydantoins have been synthesized from dipeptides using this method. researchgate.net Mechanochemistry has also been used in the preparation of Ugi and Passerini reaction adducts without the use of solvents. researchgate.net

Microwave-Assisted Solvent-Free Condensation: A microwave-promoted, solvent-free condensation of arylglyoxals and phenylurea/thiourea using polyphosphoric ester as a mediator has been developed for the synthesis of 1,5-disubstituted hydantoins and thiohydantoins. This method offers good yields and a simple work-up procedure. organic-chemistry.org

Solid-Phase Synthesis: Solid-phase synthesis (SPS) is another approach that can minimize solvent usage. Libraries of amphipathic hydantoins have been synthesized using a solid-phase approach, where the key step involves the construction of the hydantoin ring on a resin-bound substrate. nih.gov

Catalytic Synthesis Using Sustainable Catalysts

The use of sustainable and reusable catalysts is a cornerstone of green chemistry.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. The "Hydantoinase Process" is a well-established biocatalytic cascade for producing enantiopure α-amino acids from 5-monosubstituted hydantoins. nih.gov This process typically involves a hydantoinase, a carbamoylase, and often a hydantoin racemase to achieve high conversion and optical purity. nih.govresearchgate.netrsc.orgjiangnan.edu.cn For example, a cascade of hydantoinase, N-carbamoylase, and hydantoin racemase can be used to produce chiral D- and L-amino acids from chemically synthesized hydantoin derivatives. researchgate.net L-cysteine itself can be produced enzymatically from dl-2-amino-Δ2-thiazoline-4-carboxylic acid using a hydrolase in the presence of a racemase. nih.gov

Heterogeneous Catalysts: L-cysteine functionalized magnetic nanoparticles (LCMNP) have been developed as a novel, magnetically separable organocatalyst. researchgate.net This catalyst has been successfully used for the one-pot synthesis of 2-amino-4H-chromene-3-carbonitriles in water, demonstrating high activity and reusability for at least seven cycles without a significant loss of catalytic efficiency. researchgate.net

Copper-Based Catalysts: As mentioned previously, copper-based catalysts have been employed for N-arylation reactions under mild, open-air conditions, which can be considered a greener alternative to harsher methods. organic-chemistry.org For example, the combination of CuF2/MeOH mediates the efficient N-arylation of hydantoins at room temperature. organic-chemistry.org

Table 4: Green Chemistry Approaches in Hydantoin Synthesis

| Approach | Method/Catalyst | Description |

| Solvent-Free | Mechanochemical Synthesis (Ball Milling) | Synthesis of 3,5-substituted hydantoins from dipeptides without solvent. researchgate.net |

| Solvent-Free | Microwave-Assisted Synthesis | Solvent-free condensation for 1,5-disubstituted hydantoins using a mediator. organic-chemistry.org |

| Biocatalysis | Hydantoinase Process | Enzymatic cascade (hydantoinase, carbamoylase, racemase) for enantiopure amino acids. nih.govnih.govresearchgate.net |

| Sustainable Catalysis | L-Cysteine Functionalized Magnetic Nanoparticles | Reusable organocatalyst for synthesis in water. researchgate.net |

| Sustainable Catalysis | Copper-Based Catalysts (e.g., CuF2/MeOH) | N-arylation of hydantoins under mild, open-air conditions. organic-chemistry.org |

Structural and Conformational Elucidation of L Cysteine Hydantoin and Its Derivatives

Advanced Spectroscopic Characterization Techniques for Structure Confirmation

A suite of sophisticated spectroscopic techniques is indispensable for the unambiguous confirmation of the chemical structure of L-cysteine hydantoin (B18101), providing detailed insights into its stereochemistry, absolute configuration, and the nature of its functional groups.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for elucidating the detailed molecular structure and stereochemistry of L-cysteine hydantoin in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the spatial arrangement of the molecule.

In the ¹H NMR spectrum of L-cysteine, the protons of the methylene (B1212753) group (β-CH₂) are diastereotopic and often appear as a complex multiplet due to coupling with the adjacent methine proton (α-CH). For hydantoin and thiohydantoin derivatives of S-methyl and S-ethyl L-cysteine, the ¹H-NMR spectra exhibit a well-resolved ABX system for the protons on the Cα-Cβ bond. orientjchem.org The vicinal coupling constants, ³J(Hα-Hβ), are particularly informative for conformational analysis around this bond. orientjchem.org By analyzing these coupling constants, the relative populations of different rotamers can be estimated, revealing the preferred conformation of the side chain. orientjchem.org For instance, a larger coupling constant is typically associated with a trans relationship between the coupled protons, while a smaller coupling constant suggests a gauche arrangement.

The stereochemistry at the C5 position of the hydantoin ring, which is derived from the α-carbon of the L-cysteine, is retained during the synthesis. This stereocenter influences the chemical shifts of the surrounding protons and carbons. The specific chemical shifts and coupling patterns observed in the NMR spectra serve as a fingerprint for the L-configuration of the cysteine moiety within the hydantoin structure. While specific NMR data for this compound is not extensively published, the principles of stereochemical analysis using NMR are well-established from studies on related hydantoin derivatives. orientjchem.orgbeilstein-journals.org

Table 1: Representative ¹H NMR Data for L-Cysteine and Related Compounds

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Reference |

| L-Cysteine (in D₂O) | α-CH | ~4.35 | t | chemicalbook.com | |

| β-CH₂ | ~3.15 | d | chemicalbook.com | ||

| 3-phenyl hydantoin of S-methyl L-cysteine | Hα, Hβ | ABX system | orientjchem.org |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

X-ray crystallography is the gold standard for the unequivocal determination of the absolute configuration of chiral molecules in the solid state. rsc.orgutoronto.ca This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the exact spatial arrangement of every atom in the molecule to be determined.

For this compound, obtaining a suitable single crystal is a prerequisite for X-ray diffraction analysis. The diffraction pattern obtained from the crystal can be used to solve the crystal structure, revealing bond lengths, bond angles, and torsional angles. Crucially, by carefully analyzing the anomalous scattering of X-rays, the absolute stereochemistry at the C5 chiral center can be definitively assigned as S, corresponding to the L-configuration of the parent amino acid.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are complementary and probe the vibrational modes of the molecule.

FTIR spectroscopy is particularly sensitive to polar functional groups. nih.gov In the FTIR spectrum of this compound, characteristic absorption bands for the following functional groups are expected:

N-H stretching: The hydantoin ring contains two N-H groups, which would give rise to absorption bands in the region of 3200-3400 cm⁻¹.

C=O stretching: The two carbonyl groups of the hydantoin ring will exhibit strong absorption bands, typically in the range of 1700-1780 cm⁻¹. The exact positions can be influenced by hydrogen bonding.

S-H stretching: The thiol group of the cysteine side chain would show a weak absorption band around 2550-2600 cm⁻¹.

C-N stretching: Vibrations of the C-N bonds within the hydantoin ring will appear in the fingerprint region.

Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric bonds. researchgate.net It is particularly useful for identifying the disulfide bond (S-S) if oxidation of the thiol group occurs, which would appear around 500-550 cm⁻¹. researchgate.net The S-H stretching vibration is also observable in the Raman spectrum. conicet.gov.arnih.gov

Studies on L-cysteine and its derivatives have demonstrated the utility of FTIR and Raman spectroscopy in identifying and characterizing these molecules. conicet.gov.arnih.goviium.edu.my For instance, the combination of these techniques has been used to differentiate sources of L-cysteine based on their spectral fingerprints. iium.edu.my

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (Hydantoin) | Stretching | 3200-3400 | FTIR |

| C=O (Hydantoin) | Stretching | 1700-1780 | FTIR |

| S-H (Cysteine) | Stretching | 2550-2600 | FTIR, Raman |

| C-S (Cysteine) | Stretching | 600-800 | Raman |

Conformational Analysis of the Hydantoin Ring System

The five-membered hydantoin ring is not perfectly planar and can adopt various conformations. The specific conformation of the ring, along with the orientation of the cysteine side chain, is crucial for its interactions with other molecules.

The conformational preferences of the hydantoin ring system in this compound can be investigated experimentally using techniques such as NMR spectroscopy and circular dichroism (CD).

As mentioned in section 3.1.1, the analysis of vicinal coupling constants from ¹H NMR spectra can provide quantitative information about the populations of different conformers around the Cα-Cβ bond of the cysteine side chain. orientjchem.org A study on hydantoin and thiohydantoin derivatives of S-methyl and S-ethyl L-cysteine revealed that the folded conformer is stabilized. orientjchem.org

Furthermore, conformational studies of hydantoin-based peptidomimetics in solution using NMR, CD, and FTIR have shown a preference for a closed β-turn conformation, which is stabilized by intramolecular hydrogen bonds. polimi.it The hydantoin ring itself can exhibit a slight puckering, often described by an envelope or twist conformation. The specific puckering can be influenced by the nature of the substituent at the C5 position and by intermolecular interactions in the solid state or in solution.

Computational chemistry provides powerful tools to explore the conformational landscape of this compound and to complement experimental findings. Methods such as molecular mechanics (MM) and quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the relative energies of different conformers and the energy barriers for their interconversion. nih.govpolimi.itresearchgate.net

A computational conformational search can systematically explore the potential energy surface of the molecule by varying the rotatable bonds, including those in the cysteine side chain and the puckering of the hydantoin ring. For related hydantoin-based peptidomimetics, computational studies have been used to investigate the propensity of these molecules to adopt defined secondary structures, such as α-helices or β-turns. polimi.it These studies often identify low-energy conformers stabilized by intramolecular hydrogen bonds.

For N-acetyl-L-cysteine-N-methylamide, a related compound, extensive ab initio and DFT calculations have been performed to explore its full conformational space, identifying numerous stable conformers and the transition states connecting them. nih.gov Such computational approaches can provide a detailed picture of the conformational preferences and flexibility of this compound, offering insights that may be difficult to obtain solely from experimental methods.

Stereochemical Purity Assessment Methodologies

The determination of stereochemical purity is a critical aspect of the synthesis and characterization of chiral molecules like this compound. Ensuring the enantiomeric integrity of the desired L-isomer is paramount, as the biological and chemical properties of enantiomers can differ significantly. Methodologies for assessing this purity primarily involve chiroptical techniques that can distinguish between enantiomers.

Chiral Chromatography Techniques

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a powerful and widely used analytical tool for the separation and quantification of enantiomers. researchgate.net This technique allows for the direct separation of enantiomers by employing a chiral stationary phase (CSP) or a chiral mobile phase additive. ijrps.comglobalresearchonline.net For hydantoin derivatives, direct separation on a CSP is the most common approach. researchgate.net

The fundamental principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation and quantification. researchgate.net

A variety of CSPs have proven effective for the enantioseparation of hydantoins and related cyclic compounds. These include:

Polysaccharide-based CSPs: Columns with coated or immobilized polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® and Chiralpak® series), are extensively used. mdpi.comnih.gov They offer broad enantioselectivity for a wide range of chiral compounds, including hydantoins, under normal-phase, reversed-phase, or polar organic modes. researchgate.netmdpi.com Studies on 3,5-disubstituted hydantoins have shown that Chiralpak AD-H, Chiralcel OD-H, and Chiralcel OJ-H can successfully resolve numerous enantiomeric pairs. researchgate.netmdpi.com Bulky, electron-rich substituents at the C5 position of the hydantoin ring appear to enhance stereoselective interactions with these phases. researchgate.netnih.gov

Pirkle-type CSPs: These phases, also known as brush-type phases, involve smaller chiral molecules covalently bonded to a silica (B1680970) support. ijrps.com A phenyl glycine-based CSP, for instance, functions as a π-acceptor phase and is effective for resolving aryl-substituted hydantoins. ijrps.com

Macrocyclic Antibiotic CSPs: Chiral stationary phases based on macrocyclic antibiotics like teicoplanin and vancomycin (B549263) are also employed. They have demonstrated unique selectivity for various molecules, including hydantoins. researchgate.netsigmaaldrich.com

The choice of mobile phase is crucial for achieving optimal separation. For polysaccharide-based columns, normal-phase eluents consisting of hexane (B92381) and an alcohol modifier (commonly ethanol (B145695) or 2-propanol) are frequently used. researchgate.netmdpi.com The type and concentration of the alcohol modifier can significantly influence retention times and resolution. mdpi.com

Detailed research findings on the enantioseparation of hydantoin derivatives highlight the effectiveness of different chiral columns and mobile phases. For example, a study systematically investigated the separation of eighteen new chiral hydantoin derivatives on three different polysaccharide-type CSPs. researchgate.netnih.gov The results demonstrated that Chiralpak AD exhibited the most universal chiral resolving ability, followed by Chiralcel OD and Chiralcel OJ. researchgate.net

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Retention Factor (k1') | Separation Factor (α) | Resolution (Rs) |

| syn-Allyl Hydantoin 5a | Amylose-SA | n-hexane/2-PrOH (90/10) | 1.93 | 1.61 | 3.23 |

| anti-Allyl Hydantoin 5a | Amylose-SA | n-hexane/2-PrOH (90/10) | 1.55 | 2.48 | 6.36 |

| anti-Allyl Hydantoin 5a | Cellulose-SC | n-hexane/2-PrOH (90/10) | 1.25 | 2.08 | 4.44 |

| syn-Allyl Hydantoin 5a | Cellulose-SC | n-hexane/2-PrOH (90/10) | 2.22 | 1.13 | 0.47 |

Data sourced from a study on 3,5-disubstituted hydantoins, demonstrating typical results from chiral HPLC analysis. mdpi.com k1' is the retention factor for the first-eluting enantiomer.

Polarimetry in Enantiomeric Excess Determination

Polarimetry is a classical chiroptical technique used to measure the rotation of plane-polarized light by an optically active compound. libretexts.org Enantiomers of a chiral molecule rotate plane-polarized light to an equal extent but in opposite directions. An L-enantiomer, such as this compound, will rotate light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while its D-enantiomer will rotate it by the same magnitude in the opposite direction. libretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed angle of rotation α for a sample at a specific concentration (c) and path length (l) under defined conditions (temperature T and wavelength λ, typically the sodium D-line at 589 nm). libretexts.org

For a solution, the formula is: [α]Tλ = α / (l × c)

Where:

α is the observed rotation in degrees.

l is the path length in decimeters (dm).

c is the concentration in g/mL.

A pure enantiomer will exhibit the maximum specific rotation value. A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive (α = 0) because the rotations of the individual enantiomers cancel each other out. libretexts.org

By measuring the specific rotation of a synthesized sample of this compound and comparing it to the known specific rotation of the pure L-enantiomer, one can determine the sample's optical purity and calculate the enantiomeric excess (ee). libretexts.orgscielo.br

Enantiomeric excess (% ee) is defined as:

% ee = (|observed [α]| / |maximum [α]|) × 100

For example, if a sample of a compound has an observed specific rotation of +50° and the pure enantiomer has a known specific rotation of +100°, the enantiomeric excess is 50%. This indicates that the mixture contains 75% of the enantiomer that rotates light to the right and 25% of the enantiomer that rotates light to the left. libretexts.org While polarimetry is a valuable tool for determining the net optical rotation and calculating enantiomeric excess, it is often used in conjunction with chiral chromatography, which provides a more accurate and direct measure of the ratio of enantiomers present in a mixture. researchgate.netglobalresearchonline.net

Reactivity and Reaction Mechanisms of L Cysteine Hydantoin

Hydantoin (B18101) Ring Opening and Closing Reactions

The stability and interconversion of the hydantoin ring are fundamental to the chemistry of L-cysteine hydantoin. These reactions are often reversible and can be influenced by chemical and enzymatic conditions.

Hydrolytic Stability and Degradation Pathways

The hydantoin ring of this compound can undergo hydrolytic cleavage. This process is analogous to the degradation of other 5-monosubstituted hydantoins. The initial step in the hydrolytic degradation pathway is the opening of the hydantoin ring to form an N-carbamoyl amino acid. kyoto-u.ac.jp Specifically, the hydrolysis of the hydantoin yields a hydantoic acid intermediate. kyoto-u.ac.jp This reaction can be catalyzed by enzymes known as hydantoinases. kyoto-u.ac.jpresearchgate.net

The stability of the hydantoin ring is influenced by pH. For instance, prolonged exposure to pH levels above 8 can accelerate the degradation of similar peptide structures. sigmaaldrich.com In the context of enzymatic conversions, the pH for optimal reaction rates, which can involve ring opening, has been observed around 7.3 to 7.5. asm.org

Interconversion Pathways with Other Amino Acid Derivatives

This compound is a key intermediate in the enzymatic production of L-cysteine. nih.govnih.gov The interconversion pathways involve a series of enzymatic reactions. In a well-established biocatalytic process, DL-5-monosubstituted hydantoins are converted to optically pure D- or L-amino acids. researchgate.netresearchgate.net This process, often referred to as the "hydantoinase process," typically involves three key enzymes: a hydantoin racemase, a stereoselective hydantoinase, and a carbamoylase. researchgate.netresearchgate.net

The pathway for L-cysteine production from a related compound, DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC), highlights similar intermediates. nih.govmdpi.comencyclopedia.pub In this process, L-ATC is hydrolyzed to S-carbamyl-L-cysteine (SCC) or N-carbamoyl-L-cysteine (NCC), which is then cleaved to produce L-cysteine. nih.govmdpi.comencyclopedia.pub The enzymatic hydrolysis of DL-5-monosubstituted hydantoins proceeds through the formation of N-carbamoyl-D-amino acids, which are then hydrolyzed to D-amino acids. kyoto-u.ac.jp This suggests that this compound can be interconverted to N-carbamoyl-L-cysteine, which can then be further processed to yield L-cysteine.

Chemical Transformations of the L-Cysteine Moiety within the Hydantoin Scaffold

The cysteine side chain within the this compound molecule provides a reactive handle for various chemical modifications, including oxidation-reduction reactions and substitutions at the sulfur and nitrogen atoms.

Oxidation-Reduction Reactions of the Thiol Group

The thiol group (-SH) of the cysteine moiety is readily susceptible to oxidation-reduction reactions. upf.edu Oxidation of the thiol can lead to the formation of a disulfide bond, linking two molecules of this compound. This process is a key feature of cysteine chemistry in general and is accelerated at higher pH where the thiol is deprotonated to the more reactive thiolate anion. sigmaaldrich.comnih.gov The interconversion between the reduced thiol (dithiol) and the oxidized disulfide is a redox reaction. libretexts.org

The initial oxidation of a cysteine thiol, for example by hydrogen peroxide, can form a reactive sulfenic acid intermediate (SOH). upf.edunih.gov This intermediate can then react with another thiol to form a disulfide bond. upf.edu The redox potential of the cysteine thiol group is a critical factor in these reactions. mdpi.com In a cellular context, the high concentration of reduced glutathione (B108866) (GSH) helps maintain intracellular protein cysteines in their reduced thiol state through disulfide exchange reactions. libretexts.org

Alkylation and Acylation Reactions at Nitrogen and Sulfur Centers

The nitrogen and sulfur atoms in this compound are nucleophilic centers that can participate in alkylation and acylation reactions. The thiol group of cysteine is a particularly strong nucleophile, especially in its deprotonated thiolate form, and readily reacts with electrophiles in a process known as S-alkylation. nih.govnih.gov This high reactivity of the cysteine thiol makes it a primary target for electrophilic attack. nih.gov

Similarly, the nitrogen atoms within the hydantoin ring can undergo reactions such as N-arylation. organic-chemistry.org While specific studies on the alkylation and acylation of this compound itself are not extensively detailed in the provided search results, the general reactivity of hydantoins and the cysteine thiol group suggests that these reactions are feasible. For instance, the synthesis of various substituted hydantoins often involves reactions at the nitrogen positions. organic-chemistry.orgmdpi.com One study noted that when cysteine was subjected to a one-pot hydantoin synthesis procedure, no product was observed, possibly due to disulfide formation of the highly nucleophilic thiol group, highlighting the reactivity of the sulfur center. beilstein-journals.orgbeilstein-journals.org

Electrophilic and Nucleophilic Reactivity of this compound

This compound possesses both electrophilic and nucleophilic characteristics, enabling it to participate in a variety of chemical reactions.

The nucleophilicity of this compound is primarily attributed to the thiol group of the cysteine residue. Cysteine is recognized as the most nucleophilic of the common amino acids. uri.edu The deprotonated form, the thiolate anion (RS⁻), is a highly reactive soft nucleophile. nih.gov This strong nucleophilicity allows it to readily attack electrophilic centers, such as the carbonyl carbon of other molecules or alkyl halides. nih.govontosight.ai This reactivity is fundamental to many biological processes, including enzyme catalysis. ontosight.ai

The electrophilic character of this compound is centered on the carbonyl groups within the hydantoin ring. These carbonyl carbons are susceptible to nucleophilic attack. For example, the mechanism for the synthesis of bis(indolyl)methanes involves the activation of a carbonyl group, increasing its electrophilicity and allowing for nucleophilic attack by an indole. nih.gov While not directly about this compound, this illustrates the potential for the hydantoin carbonyls to act as electrophiles. The reduction of hydantoins with sodium borohydride (B1222165) to form 4-hydroxy-2-imidazolidinones further demonstrates the electrophilic nature of the hydantoin carbonyl carbons. scirp.org

Mechanistic Investigations of this compound Reactions

Kinetic Studies

Kinetic studies provide quantitative insights into reaction rates and the influence of various parameters such as reactant concentrations, temperature, and pH. For derivatives of this compound, kinetic analyses have been instrumental in defining reaction mechanisms.

The degradation pathway is proposed to initiate with the association of a hydroxide (B78521) ion with the hydantoin derivative, forming a transient intermediate. This intermediate then decomposes to yield 5-methylenehydantoin and an alkanesulfenic acid. The reaction's dependence on temperature and pH has been systematically evaluated, providing further support for the proposed mechanism. uzh.ch

Table 1: Kinetic Data for the Degradation of L-5-propylthiomethylhydantoin-(+)-S-oxide uzh.ch

| Parameter | Value | Conditions |

| Reaction Order | Pseudo-first-order | Constant pH |

| Catalysis | Base-catalyzed (E2 mechanism) | |

| Second-order Rate Constant (k₂) | 4.20 ± 0.31 x 10³ /sec·M | 37°C in water |

In the broader context of hydantoin chemistry, dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure amino acids, including L-cysteine. acs.org This process often involves a hydantoinase enzyme, which stereoselectively hydrolyzes one enantiomer of a racemic hydantoin mixture, and a racemase enzyme that interconverts the remaining hydantoin enantiomer. acs.orgnih.gov The kinetics of these enzymatic reactions are crucial for optimizing the yield and enantiomeric excess of the desired amino acid. The racemization of 5-monosubstituted hydantoins, a key step in DKR, can proceed through a two-base mechanism involving a planar intermediate. nih.govwisc.edu

Furthermore, studies on the hydrolysis of cystine, a related sulfur-containing amino acid dimer, have shown that the reaction follows first-order kinetics, with the reaction rate being significantly influenced by temperature. scielo.br These findings on related compounds provide a comparative framework for understanding the potential hydrolytic stability and kinetic behavior of this compound.

Transition State Analysis

Transition state analysis, often aided by computational chemistry, provides a molecular-level picture of the highest-energy point along a reaction coordinate. Understanding the geometry and energetics of the transition state is fundamental to explaining reaction mechanisms and selectivity. While specific transition state calculations for this compound are not extensively documented in the literature, studies on related cysteine-containing molecules offer valuable insights.

Computational methods, particularly Density Functional Theory (DFT), have been employed to model the transition states of various reactions involving the cysteine thiol group. mdpi.comresearchgate.netnih.gov These studies have shown that cysteine thiols can participate in reactions by lowering the activation energy barrier. For instance, in certain tautomerization reactions, the cysteine thiol can facilitate proton transfer through a favorable six-membered transition state, thereby accelerating the reaction. researchgate.net

DFT calculations have also been used to determine the activation energies for processes such as hydrogen abstraction from the amino group of cysteine when adsorbed on a gold surface. uzh.ch Such computational approaches are capable of predicting reaction pathways and the relative stability of intermediates and transition states. For example, in the binding of L-cysteine to dopaquinone, DFT calculations identified the most probable binding sites and estimated the activation barriers for protonation steps. mdpi.com

In the context of the synthesis of complex molecules from L-cysteine derivatives, the stereochemical outcome can be dictated by whether the reaction is under kinetic or thermodynamic control. For instance, the formation of certain tricyclic systems from L-cysteine can yield different diastereomers depending on the reaction conditions. This suggests a competition between a lower-energy transition state (leading to the kinetic product) and the formation of the most stable final product (the thermodynamic product). The reaction mechanism in such cases is thought to proceed through intermediates like iminium cations. researchgate.net The analysis of these pathways, while not explicitly detailing the transition state geometries for this compound itself, underscores the principles that would govern its reactivity.

The chemical ligation of peptides involving S-acylated cysteine illustrates the importance of cyclic transition states. The migration of an acyl group from the sulfur of cysteine to a terminal amino group can proceed through 5-, 11-, or 14-membered cyclic transition states, depending on the length of the peptide chain. rsc.org This principle of intramolecular catalysis via cyclic transition states is a key concept that could be applicable to reactions of this compound.

Theoretical and Computational Studies of L Cysteine Hydantoin

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of L-cysteine hydantoin (B18101). These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict a wide range of chemical and physical properties. They are crucial for establishing the foundational characteristics of the molecule, from which its dynamic behavior and reactivity can be inferred.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for studying systems like L-cysteine hydantoin.

DFT calculations are employed to determine the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For this compound, a key structural feature of interest is the dihedral angle of the C-C-S-H bond, which significantly influences hydrogen bonding patterns. chemrxiv.org DFT can be used to explore how this angle affects intermolecular interactions, such as the formation of S-H···O or S-H···S hydrogen bonds between molecules. chemrxiv.org

Furthermore, DFT is used to calculate electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Time-dependent DFT (TD-DFT) can also be used to predict the UV-Vis absorption spectra of the molecule. nih.gov Studies on related molecules, such as the interaction of cisplatin with cysteine, have utilized DFT to analyze changes in molecular structure, partial charges, and bonding energies upon interaction. cuni.cz These approaches can be directly applied to this compound to understand its electronic characteristics.

Table 1: Molecular Properties of this compound Predictable by DFT

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms, including bond lengths and angles. | Provides the foundational structure for all other property calculations. |

| Vibrational Frequencies | Calculated frequencies corresponding to the molecule's vibrational modes. | Allows for the prediction of infrared (IR) and Raman spectra, which can be compared with experimental data. vub.be |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap indicates chemical reactivity; the orbital shapes show sites for nucleophilic/electrophilic attack. |

| Mulliken/NPA Charges | Distribution of electron density among the atoms in the molecule. | Helps in understanding electrostatic interactions and reactive sites. |

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy, serving as a benchmark for other calculations. u-szeged.hu

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) methods, are used to obtain highly accurate energies for different conformers of a molecule. u-szeged.hu For this compound, these methods can be used to precisely map the potential energy surface, identifying all stable conformers and the energy barriers between them. nih.gov This is particularly important for flexible molecules where multiple low-energy structures may coexist.

Studies on L-cysteine have utilized ab initio methods like G3(MP2)//B3LYP to calculate standard enthalpies of formation and bond dissociation enthalpies with high accuracy, which are then compared with experimental results. nih.gov Similar approaches for this compound would provide benchmark thermochemical data essential for understanding its stability and reactivity.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational flexibility and solvation of this compound by numerically solving Newton's equations of motion for a system of atoms and molecules. nih.govmdpi.com

These simulations can reveal the accessible conformations of this compound in a solution, showing how the molecule transitions between different shapes over time. This is crucial for understanding its dynamic behavior in a physiological environment. nih.gov The simulations also provide a detailed picture of the solvation shell around the molecule. For instance, studies on aqueous L-cysteine have combined experimental data with MD simulations to model the hydrogen-bonding network between the sulfur atom and surrounding water molecules. nih.gov Such an analysis for this compound would elucidate how water molecules are structured around its hydantoin ring and thiol side chain, influencing its solubility and interactions.

Table 2: Insights from Molecular Dynamics Simulations of this compound

| Aspect Studied | Information Gained | Relevance |

|---|---|---|

| Conformational Analysis | Identification of stable and transient conformations and the pathways between them. | Understanding the molecule's flexibility and the shapes it can adopt to interact with other molecules. |

| Solvation Structure | Analysis of the arrangement of solvent (e.g., water) molecules around the solute. | Determines solubility and mediates intermolecular interactions. nih.gov |

| Hydrogen Bonding | Dynamics of intramolecular and intermolecular hydrogen bond formation and breaking. | Key to understanding self-assembly, interaction with biological targets, and solvation. nih.gov |

| Radial Distribution Functions | Probability of finding a solvent atom at a certain distance from a solute atom. | Provides a quantitative description of the local solvent environment. |

In Silico Prediction of Reactivity and Interaction Potentials

In silico methods leverage the electronic structure information from quantum chemical calculations to predict the reactivity and interaction potential of this compound. By analyzing the distribution of electron density, molecular orbitals, and electrostatic potential, specific sites of reactivity can be identified.

The thiol (-SH) group of the cysteine side chain is a primary site of interest, as it can act as a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). nih.gov Computational models can predict the pKa of this group, indicating its likelihood of being deprotonated at a given pH. The carbonyl groups on the hydantoin ring are electrophilic sites, susceptible to nucleophilic attack. The nitrogen atoms in the ring can also participate in hydrogen bonding and other interactions.

Machine learning models and quantitative activity-based protein profiling (ABPP) are increasingly used to predict the reactivity of cysteine residues in broader biological contexts. nih.gov While these are often applied to cysteine within a protein, the principles can be adapted to predict the potential for this compound to form covalent bonds or engage in specific non-covalent interactions with biological targets. nih.gov

Ligand Docking and Molecular Recognition Modeling with Biological Macromolecules

Ligand docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method is instrumental in understanding how this compound might be recognized by and interact with biological macromolecules like enzymes.

Hydantoin racemase is an excellent model for studying the molecular recognition of this compound. This enzyme catalyzes the conversion between D- and L-isomers of 5-monosubstituted hydantoins, playing a key role in the "hydantoinase process" for producing optically pure amino acids. nih.gov The active site of hydantoin racemase contains key cysteine residues (Cys76 and Cys181 in Sinorhizobium meliloti) that are directly involved in the catalytic mechanism. nih.gov

Table 3: Predicted Interactions of this compound in a Hydantoin Racemase Active Site

| Interacting Group on this compound | Potential Interacting Partner in Active Site | Type of Interaction | Significance |

|---|---|---|---|

| Hydantoin Ring C=O groups | Backbone N-H of active site residues | Hydrogen Bond | Anchors the ligand in the binding pocket. |

| Hydantoin Ring N-H groups | Carbonyl oxygen or polar side chains (e.g., Ser, Thr) | Hydrogen Bond | Provides specificity and stability to the complex. |

| Thiol (-SH) Side Chain | Catalytic Cys76 or Cys181 residues | Thiol-disulfide exchange, Hydrogen Bond | Central to the enzymatic racemization mechanism. nih.gov |

Advanced Research Applications of L Cysteine Hydantoin and Its Derivatives

Role as Chiral Building Blocks in Asymmetric Synthesis

The synthesis of enantiomerically pure molecules is crucial in pharmaceutical and materials science, as different enantiomers of a chiral molecule often exhibit distinct biological activities and properties. ankara.edu.tr Asymmetric synthesis strategies frequently employ chiral building blocks, which are enantiopure molecules incorporated into a larger structure to introduce chirality. ankara.edu.tr L-cysteine hydantoin (B18101), possessing a stereocenter at the C-5 position of the hydantoin ring, is fundamentally a chiral building block.

The general synthesis of chiral hydantoins often starts from amino acids, preserving the original chirality. researchgate.netnih.gov For instance, highly substituted chiral hydantoins can be synthesized in a single step from simple dipeptides under mild conditions, yielding products without racemization. organic-chemistry.org This underscores the potential to produce L-cysteine hydantoin with high enantiomeric purity, making it a valuable starting material for asymmetric synthesis.

Precursors for Complex Heterocyclic Compounds

The hydantoin ring is a privileged scaffold found in numerous biologically active compounds and natural products. chemrxiv.org Its structure allows for modifications at multiple positions (N-1, N-3, and C-5), making it an excellent precursor for more complex heterocyclic systems. Hydantoins serve as intermediates in the synthesis of non-natural amino acids through hydrolysis. researchgate.net Furthermore, the hydantoin scaffold can be incorporated into larger, more complex structures, such as spirohydantoins or fused heterocyclic systems, which have shown a wide range of pharmacological activities, including anticancer and antimicrobial properties. researchgate.netresearchgate.net

A multistep solid-phase synthesis approach has been developed to create novel 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones from amino acids, demonstrating the utility of the amino acid-derived hydantoin core in building complex heterocyclic libraries. nih.gov The mercaptomethyl group (-CH₂SH) from the cysteine side chain in this compound offers an additional, highly reactive site for chemical modification, further expanding its potential as a precursor for novel sulfur-containing heterocycles. For example, thiazolidines, which also contain sulfur, are versatile motifs in medicinal chemistry and can be synthesized from 1,2-aminothiols, a structure related to the cysteine moiety. nih.gov

Scaffolds for Chemical Synthesis

A chemical scaffold is a core molecular structure to which various functional groups can be attached, enabling the synthesis of a library of related compounds. The imidazolidine-2,4-dione (hydantoin) ring is considered a pivotal scaffold in drug discovery due to its structural versatility and presence in numerous pharmaceuticals. mdpi.com Derivatives of this scaffold have been investigated for a vast range of biological activities, including anticonvulsant, anticancer, and anti-HIV properties. researchgate.netrjpn.org

The value of the hydantoin scaffold lies in its ability to present substituents in a well-defined three-dimensional arrangement. mdpi.com this compound combines the proven hydantoin scaffold with the chirality and the reactive thiol group of cysteine. This trifunctional nature (two nitrogen atoms for substitution and one thiol group) makes it a particularly attractive scaffold for creating diverse molecular architectures with potential applications in drug discovery and materials science.

| Feature | Description | Significance in Synthesis |

| Chirality | Possesses a stable stereocenter at the C-5 position derived from L-cysteine. | Enables the synthesis of enantiomerically pure target molecules. ankara.edu.tr |

| Hydantoin Core | A five-membered heterocyclic ring (imidazolidine-2,4-dione) that is structurally robust and allows for substitution at N-1 and N-3 positions. mdpi.com | Acts as a versatile scaffold for building libraries of compounds with diverse biological activities. mdpi.comrjpn.org |

| Thiol Group | Contains a reactive mercaptomethyl side chain (-CH₂SH). | Provides a unique site for further functionalization to create sulfur-containing derivatives and complex heterocycles. nih.gov |

Application in Supramolecular Chemistry and Material Science

While specific studies on this compound in supramolecular chemistry and materials science are not widely available, the known properties of its constituent parts—L-cysteine and the hydantoin ring—provide a strong basis for its potential applications in these fields.

Self-Assembly Studies

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. L-cysteine is well-known for its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, through the interaction of its thiol group. These assemblies can create chiral surfaces with potential applications in enantioselective sensing and catalysis.

The hydantoin ring itself can participate in robust hydrogen bonding via its two N-H groups and two carbonyl groups. These interactions are critical in forming predictable supramolecular structures. The combination of the thiol group for surface anchoring and the hydrogen-bonding capabilities of the hydantoin moiety suggests that this compound could be a powerful molecule for designing complex, chirally-ordered supramolecular systems on surfaces or in solution.

Formation of Functional Materials (e.g., hydrogels, polymers with specific properties)

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly valuable in biomedical applications like tissue engineering and drug delivery. L-cysteine has been extensively used to functionalize polymers to create hydrogels. mdpi.com The thiol groups of cysteine can form disulfide cross-links, creating stable gel networks. For example, cysteine has been conjugated with poly(acrylic acid) to synthesize hydrogels with tunable mechanical properties suitable for advanced cell culture applications. mdpi.com

Given that L-cysteine is a key component in forming such materials, it is plausible that this compound could be polymerized or used as a cross-linking agent to form novel hydrogels or other functional polymers. The hydantoin ring could impart additional rigidity and hydrogen-bonding capabilities to the polymer network, potentially influencing the material's mechanical strength, swelling behavior, and biocompatibility.

Mechanistic Probes in Biochemical Systems (focus on molecular interactions)

The development of molecular probes is essential for understanding complex biochemical processes. These tools are designed to interact with specific biological targets and produce a detectable signal, providing insights into molecular function and interactions. Although direct applications of this compound as a mechanistic probe are not yet documented, its structure suggests significant potential.

The imidazolidine-2,4-dione scaffold is a core component of molecules that interact with various biological targets, including receptors and enzymes. nih.gov For example, derivatives have been studied for their activity at the serotonin (B10506) transporter (SERT), indicating their ability to participate in specific protein-ligand interactions. nih.gov The inherent chirality of this compound is also a critical feature, as biological systems are chiral and often interact differently with different enantiomers.

The thiol group of the cysteine moiety is highly reactive and known to interact with metal ions and participate in redox processes within biological systems. This reactivity could be harnessed to design probes that target specific enzymatic active sites or respond to changes in the cellular redox environment. By attaching a reporter group (e.g., a fluorophore) to the this compound scaffold, it could be developed into a specific probe for studying molecular recognition events in biochemical pathways.

| Compound | Derivative/Related Structure | Potential Application |

| Imidazolidine-2,4-dione | Arylpiperazinylalkyl derivatives | Probes for serotonin transporter (SERT) activity. nih.gov |

| 5,5-diphenylhydantoin | Schiff's bases | Probes for EGFR and HER2 enzymatic inhibition. mdpi.com |

| L-cysteine | N/A | Component of probes targeting cysteine cathepsins. |

Enzyme Interaction Studies in vitro

In vitro studies focusing on this compound primarily revolve around its role as a key intermediate in the "hydantoinase process," an enzymatic cascade used for the industrial production of optically pure L-amino acids. mdpi.comresearchgate.net This process demonstrates a direct and crucial interaction between this compound (or more accurately, its precursor 5-(methylthiomethyl)hydantoin for L-methionine synthesis or the analogous structure for L-cysteine) and a series of enzymes that catalyze its conversion. mdpi.comnih.gov

The core of this process involves a multi-enzyme system that transforms a racemic mixture of D,L-5-monosubstituted hydantoins into a specific L-amino acid. mdpi.comresearchgate.net The interaction is a well-coordinated enzymatic conversion:

Hydantoin Racemase : This enzyme interacts with the L-hydantoin that is not preferred by the subsequent enzyme, converting it to D-hydantoin. This ensures that the entire racemic mixture can be converted to the desired product, achieving a theoretical yield of 100%. mdpi.comnih.gov

D-Hydantoinase : This enzyme stereoselectively hydrolyzes the D-enantiomer of the hydantoin ring to produce an N-carbamoyl-D-amino acid. mdpi.comresearchgate.net

Carbamoyl Racemase : The resulting N-carbamoyl-D-amino acid is then converted by this enzyme into its L-form, N-carbamoyl-L-amino acid. mdpi.com

L-Carbamoylase : In the final step, this enzyme hydrolyzes the N-carbamoyl-L-amino acid to yield the final product, L-cysteine. mdpi.com

The efficiency of this enzymatic cascade relies on the seamless interaction of each enzyme with its specific substrate in the pathway. mdpi.com Research has focused on optimizing these interactions by immobilizing the enzymes and discovering novel enzymes with desired selectivity. researchgate.net For example, directed evolution has been used to invert the enantioselectivity of hydantoinase to favor the L-enantiomer of the hydantoin substrate directly, thereby improving the production efficiency of L-methionine. nih.gov

| Enzyme | Substrate | Product | Role in the Cascade |

|---|---|---|---|

| Hydantoin Racemase | L-5-Monosubstituted Hydantoin | D-5-Monosubstituted Hydantoin | Racemizes the non-preferred enantiomer to supply more substrate for hydantoinase. mdpi.comnih.gov |

| D,L-Hydantoinase | D-5-Monosubstituted Hydantoin | N-carbamoyl-D-amino acid | Performs stereoselective ring-opening of the hydantoin. mdpi.com |

| Carbamoyl Racemase | N-carbamoyl-D-amino acid | N-carbamoyl-L-amino acid | Converts the intermediate to the correct L-configuration. mdpi.com |

| L-Carbamoylase | N-carbamoyl-L-amino acid | L-amino acid | Hydrolyzes the intermediate to the final L-amino acid product. mdpi.com |

Receptor Binding Assays in vitro

Direct receptor binding assays for this compound itself are not widely documented in scientific literature. However, research into structurally related hydantoin derivatives shows that the hydantoin scaffold is a potent pharmacophore capable of high-affinity binding to various receptors. nih.govacs.orgresearchgate.net These studies provide a strong rationale for the potential receptor-binding capabilities of this compound derivatives.

In vitro displacement experiments are commonly used to determine the binding affinity of new compounds. acs.org In these assays, a radiolabeled ligand with known high affinity for a specific receptor is incubated with receptor-containing membranes. The ability of a test compound, such as a hydantoin derivative, to displace the radiolabeled ligand is measured, and from this, its inhibitory constant (Ki) or IC50 value is calculated.

Key Findings from Hydantoin Derivative Studies:

NMDA Receptor: A series of hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids were identified as very potent inhibitors of ligand binding to the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govacs.org These compounds showed high affinity in displacement assays using [3H]MDL 105,519, a specific ligand for this site. acs.org

Serotonin (5-HT) Receptors: Arylpiperazine derivatives of hydantoin have been synthesized and shown to possess high affinity for both 5-HT1A and 5-HT2A receptors. researchgate.net

Androgen Receptor: Second-generation nonsteroidal antiandrogens like enzalutamide, which feature a hydantoin core, exhibit high-affinity binding to the androgen receptor ligand-binding domain. nih.gov

These examples demonstrate that the hydantoin ring is a versatile structural motif for designing high-affinity receptor ligands. While specific data for this compound is lacking, the established activity of its analogs suggests that its derivatives could be valuable candidates for future receptor binding studies. nih.govresearchgate.netnih.gov

| Hydantoin Derivative Class | Target Receptor | Binding Affinity (Ki) | Assay Finding |

|---|---|---|---|

| 4,6-dichloroindole-2-carboxylic acids | NMDA (Glycine Site) | High | Potent inhibitors of [3H]MDL 105,519 binding. nih.govacs.org |

| Arylpiperazinyl-butyl-tetralonohydantoins | 5-HT1A | 6 to 55 nM | Demonstrated high affinity for serotonin 5-HT1A receptors. researchgate.net |

| Arylpiperazinyl-butyl-tetralonohydantoins | 5-HT2A | 45 to 213 nM | Showed moderate-to-high affinity for serotonin 5-HT2A receptors. researchgate.net |

| Enzalutamide Analogues | Androgen Receptor | High | Act as high-affinity nonsteroidal antiandrogens. nih.gov |

Catalytic Applications (e.g., as organocatalysts, ligands)

The hydantoin ring is a valuable scaffold in the development of catalysts and ligands due to its structural rigidity and the presence of hydrogen bond donors and acceptors. researchgate.netrsc.org While L-cysteine itself is used in catalysis, for instance, in assisting the synthesis of nickel sulfide (B99878) for the hydrogen evolution reaction, the direct catalytic application of this compound is an area with less specific documentation. rsc.org However, research on other hydantoin derivatives provides a strong foundation for its potential in this field.

Development of this compound-Based Catalysts

The development of catalysts based on the hydantoin structure has shown significant promise, particularly in organocatalysis. rsc.org A binary system using a hydantoin (HHyd) and an organic superbase like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been shown to be a tunable and efficient catalytic tool for the ring-opening polymerization (ROP) of various cyclic esters. rsc.org

In this system, the base abstracts a proton from the hydantoin's N1 or N3 position. This creates a hydantoinate anion, which acts as the nucleophile to initiate polymerization, and a conjugate acid, which serves as a hydrogen-bond donor to activate the monomer. rsc.org The structure of the hydantoin can be modified at the N1, N3, and C5 positions to fine-tune the catalyst's acidity, steric hindrance, and nucleophilicity. rsc.org The C5 position, where the cysteine-derived side chain would be located in this compound, is a key site for such modifications.

Furthermore, the hydantoin moiety has been incorporated into ligands for metal-catalyzed reactions. For example, hydantoins can be synthesized via catalytic oxidative carbonylation of α-amino amides using a tungsten catalyst. acs.org The versatility of the hydantoin structure suggests that chiral derivatives, such as those derived from L-cysteine, could serve as effective chiral ligands or auxiliaries in asymmetric catalysis. researchgate.net

Evaluation of Catalytic Efficiency and Selectivity

The efficiency and selectivity of hydantoin-based catalysts have been evaluated in various reactions. In the ring-opening polymerization of L-lactide (LLA), the binary catalyst system of 1,5,5-trimethylimidazolidine-2,4-dione and DBU demonstrated optimal performance, achieving near-quantitative conversion and producing polymers with narrow dispersity. rsc.org A key advantage of this system was its ability to prevent epimerization and transesterification side reactions, highlighting its high selectivity. rsc.org

The controlled and living nature of the polymerization was confirmed through kinetic studies and chain extension experiments. rsc.org The catalytic system was effective both in solution at room temperature and in bulk at 90 °C, demonstrating its robustness. For the polymerization of trimethylene carbonate (TMC), the system achieved 97% conversion in just 30 minutes in bulk, with a narrow polymer dispersity of 1.12. rsc.org

While these results are for model hydantoin systems, they establish a clear proof-of-concept for the high efficiency and selectivity achievable with hydantoin-based organocatalysts. The development and evaluation of catalysts specifically derived from this compound would be a logical extension of this work, potentially leveraging the chirality and the sulfur-containing side chain for unique catalytic activities.

Analytical Method Development for L Cysteine Hydantoin in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of L-Cysteine hydantoin (B18101), enabling its separation from complex mixtures and its subsequent quantification. The choice of technique is dictated by the analyte's physicochemical properties and the analytical objective, such as purity assessment or concentration measurement.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives, including hydantoins. Method development for L-Cysteine hydantoin often involves reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) approaches.

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. For compounds related to L-cysteine, C18 columns are common. insights.bioinnovareacademics.in The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724). insights.bioinnovareacademics.in For instance, a method for S-Methyl L-Cysteine utilized a C18 column with a mobile phase of phosphate (B84403) buffer (pH 6.5) and acetonitrile (97:3 v/v). innovareacademics.in Another method for N-acetyl-L-cysteine employed a C18 column with an isocratic elution of acetonitrile and water (4:96 v/v) containing 0.1% trifluoroacetic acid (TFA). insights.bio Detection is commonly achieved using a UV detector, with wavelengths set around 200-220 nm. sigmaaldrich.comgoogle.com

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an alternative for polar compounds that are poorly retained in reversed-phase chromatography. A HILIC method for the analysis of L-cysteine used a SeQuant® ZIC®-HILIC column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer. sigmaaldrich.com

The development of a robust HPLC method for this compound would build upon these principles, optimizing parameters such as the stationary phase, mobile phase composition and pH, and detector wavelength to achieve optimal separation and sensitivity.

Table 1: Examples of HPLC Conditions for L-Cysteine and Related Compounds

| Compound | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| S-Methyl L-Cysteine | Inertsustain GL-Science C18 (150 x 4.6 mm, 5µm) | Phosphate buffer (pH 6.5): Acetonitrile (97:3) | UV | innovareacademics.in |

| N-acetyl-L-cysteine | YMC-Pack Pro C18 (250 x 4.6 mm, 5µm) | Acetonitrile:Water with 0.1% TFA (4:96) | UV (212 nm) | insights.bio |

| L-Cysteine | SeQuant® ZIC®-HILIC (100 x 4.6 mm, 5µm) | Acetonitrile:Ammonium acetate (80:20) | UV (220 nm) | sigmaaldrich.com |

Gas Chromatography (GC) for Volatile Derivatives